5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Scientific Research Applications
5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: The compound’s structure suggests it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one include:
4-(4-Methoxyphenyl)butyric acid: Shares the methoxybenzoyl moiety but lacks the pyrrol-2-one structure.
Benzaldehyde, 4-methyl-: Contains a similar aromatic structure but differs in functional groups.
Benzoic acid, 4-formyl-, methyl ester: Has a similar benzoyl structure but lacks the pyrrol-2-one and pyridin-3-ylmethyl groups.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H28N2O4/c1-28(2,3)21-11-7-19(8-12-21)24-23(25(31)20-9-13-22(34-4)14-10-20)26(32)27(33)30(24)17-18-6-5-15-29-16-18/h5-16,24,31H,17H2,1-4H3/b25-23+ |
InChI Key |
MJCAWNYYDCSLIU-WJTDDFOZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Origin of Product |
United States |
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